N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a carboxamide group, a methylsulfonyl group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative (e.g., an acid chloride).
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the Difluorophenyl Group: The difluorophenyl group is attached via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The difluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylsulfonyl group can influence the compound’s solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)piperidine-3-carboxamide: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide: Similar structure but with the carboxamide group at a different position, potentially altering its binding properties and reactivity.
Uniqueness
N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenyl and methylsulfonyl groups can enhance its stability, solubility, and binding interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3S/c1-21(19,20)17-6-2-3-9(8-17)13(18)16-12-5-4-10(14)7-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKBYBBSSFALIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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